3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid
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Overview
Description
3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid is a complex organic compound with the molecular formula C20H15ClFNO4S and a molecular weight of 419.85 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a benzyl group, a fluorophenyl group, and a sulfonyl group attached to a chlorobenzoic acid core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The exact industrial methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3-{[Benzyl(4-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid
- 3-{[Benzyl(4-methylphenyl)amino]sulfonyl}-4-chlorobenzoic acid
- 3-{[Benzyl(4-nitrophenyl)amino]sulfonyl}-4-chlorobenzoic acid
Uniqueness
3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring.
Properties
IUPAC Name |
3-[benzyl-(4-fluorophenyl)sulfamoyl]-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO4S/c21-18-11-6-15(20(24)25)12-19(18)28(26,27)23(13-14-4-2-1-3-5-14)17-9-7-16(22)8-10-17/h1-12H,13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNMQSHWHXNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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